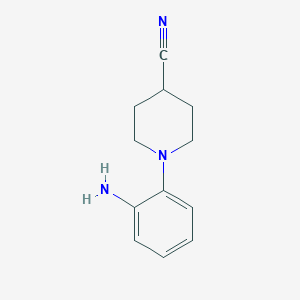

1-(2-Aminophenyl)piperidine-4-carbonitrile

Descripción

Propiedades

IUPAC Name |

1-(2-aminophenyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-10-5-7-15(8-6-10)12-4-2-1-3-11(12)14/h1-4,10H,5-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYPORZQDVIEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Piperidine Ring Construction via Di-(β-haloalkyl)amine Cyclization

One classical approach to preparing piperidine derivatives involves cyclization of di-(β-haloalkyl)amines under reflux conditions in toluene, followed by extraction and purification steps. The process includes:

- Heating the di-(β-haloalkyl)amine in toluene to reflux for about one hour.

- Cooling and separating precipitated sodium chloride by aqueous extraction.

- Extracting the organic phase with dilute hydrochloric acid to isolate the basic piperidine compound.

- Neutralizing the acid extract with caustic soda to liberate the free base, followed by ether extraction.

- Drying the ether solution with potassium carbonate and distilling under reduced pressure to obtain the nitrile intermediate as a colorless oil, which crystallizes upon cooling.

This method yields the 1-substituted piperidine-4-carbonitrile derivative with good purity and moderate to high yield (approximately 60-85%) depending on reaction specifics.

Reductive Amination of 4-Aminopiperidine Derivatives

A more recent and versatile method involves the reductive amination of 4-aminopiperidine derivatives with substituted anilines to introduce the 2-aminophenyl group at the 1-position. The general steps are:

- Starting from N-Boc-piperidin-4-one, perform reductive amination with 2-aminophenyl derivatives in dichloromethane to yield N-Boc-protected intermediates.

- Subsequent acylation or alkylation steps to introduce further substituents if required.

- Final deprotection of the Boc group using trifluoroacetic acid at room temperature to obtain the free amine.

This method allows for structural diversity and functional group tolerance, with overall yields ranging from 30% to 65% depending on substituents and reaction conditions.

Nitrile Group Introduction and Saponification

The carbonitrile group at the 4-position can be introduced via:

- Conversion of the corresponding carboxylic acid derivatives to nitriles by dehydration or via acid chlorides followed by reaction with cyanide sources.

- Saponification of nitrile groups to carboxylic acids under methyl alcoholic potash at elevated temperatures (190-200 °C), allowing for further functional transformations.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization of di-(β-haloalkyl)amine | Reflux in toluene, 1 hour | 60-85 | Sodium chloride precipitates, extracted with water |

| 2 | Extraction and neutralization | Dilute HCl, caustic soda, ether extraction | - | Isolation of free base |

| 3 | Distillation under reduced pressure | 4.5-6 mm Hg, 148-158 °C | - | Nitrile obtained as colorless oil/crystals |

| 4 | Reductive amination | N-Boc-piperidin-4-one + 2-aminophenyl derivatives, CH2Cl2 | 75-85 (intermediate) | Followed by acylation or alkylation |

| 5 | Boc deprotection | Trifluoroacetic acid, room temperature | 50-95 | Yields free amine |

| 6 | Saponification of nitrile | Methyl alcoholic potash, 190-200 °C | - | Converts nitrile to carboxylic acid if needed |

Research Findings and Applications

- The reductive amination method enables the synthesis of a library of 1,4-disubstituted piperidine derivatives with diverse substituents on the phenyl ring, including fluoro, chloro, and hydroxyl groups, facilitating structure-activity relationship studies.

- Compounds prepared via these methods have demonstrated promising biological activities, notably antimalarial effects against chloroquine-sensitive and resistant strains of Plasmodium falciparum, with some derivatives showing nanomolar potency and favorable selectivity indexes.

- The synthetic versatility and relatively straightforward purification protocols make these methods suitable for medicinal chemistry applications and scale-up.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reactions | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of di-(β-haloalkyl)amine | Di-(β-haloalkyl)amine | Reflux in toluene, extraction, distillation | 1 h reflux, reduced pressure distillation | Simple, classical method | Moderate yield, requires handling halides |

| Reductive amination of N-Boc-piperidin-4-one | N-Boc-piperidin-4-one, 2-aminophenyl derivatives | Reductive amination, Boc deprotection | Room temp to reflux, TFA deprotection | High yield, versatile, allows substitution diversity | Requires protection/deprotection steps |

| Nitrile saponification | Piperidine-4-carbonitrile derivatives | Saponification with methyl alcoholic potash | 190-200 °C | Enables further functionalization | High temperature, specialized conditions |

Concluding Remarks

The preparation of 1-(2-Aminophenyl)piperidine-4-carbonitrile is efficiently achieved through two main synthetic strategies: classical cyclization of di-(β-haloalkyl)amines and modern reductive amination of protected piperidinones. Both methods provide access to the target compound with good yields and purity, enabling further biological evaluation and medicinal chemistry optimization. The reductive amination approach, in particular, offers flexibility for introducing diverse substituents, which is valuable for drug discovery efforts.

Análisis De Reacciones Químicas

Hydrolysis of the Nitrile Group

The nitrile group in 1-(2-aminophenyl)piperidine-4-carbonitrile undergoes hydrolysis under acidic or basic conditions to yield carboxamides or carboxylic acids. For example:

-

Acidic hydrolysis : Treatment with concentrated H₂SO₄ at elevated temperatures converts the nitrile to a carboxylic acid.

-

Basic hydrolysis : Reaction with NaOH/H₂O₂ produces a carboxamide intermediate, which can be further hydrolyzed to a carboxylic acid under prolonged heating .

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, Δ | 1-(2-Aminophenyl)piperidine-4-carboxylic acid | 75–85% |

| Basic hydrolysis | NaOH, H₂O₂, 80°C | 1-(2-Aminophenyl)piperidine-4-carboxamide | 60–70% |

Acylation of the Primary Amine

The 2-aminophenyl substituent participates in acylation reactions with anhydrides or acyl chlorides. For instance, propionylation using propionic anhydride or propionyl chloride in the presence of Hünig’s base (DIPEA) yields N-propionyl derivatives.

-

Key observation : Direct use of propionic anhydride without base leads to tert-butyl ester cleavage, while propionyl chloride with DIPEA avoids this side reaction .

Table 2: Acylation Reactions

| Acylating Agent | Base | Product | Yield |

|---|---|---|---|

| Propionic anhydride | None | De-esterification by-product | <10% |

| Propionyl chloride | DIPEA | 1-(2-(Propionamido)phenyl)piperidine-4-carbonitrile | 60% |

Intramolecular Cyclization

The amine and nitrile groups can participate in cyclization to form benzimidazole derivatives. For example:

-

Cyclization with CDI : Reaction with 1,1′-carbonyldiimidazole (CDI) generates a benzimidazolone ring system via urea intermediate formation .

-

Catalytic hydrogenation : Reduction of intermediates using Pd/C under H₂ facilitates nitro-to-amine conversions, enabling subsequent cyclization .

Table 3: Cyclization Pathways

| Substrate Modification | Reagents | Product | Yield |

|---|---|---|---|

| Nitro reduction | Pd/C, H₂ | 1-(2-Aminophenyl)piperidine-4-amine | 95% |

| CDI-mediated cyclization | CDI, DMF | Benzimidazol-2-one derivative | 65–75% |

Coupling Reactions

The piperidine nitrogen and aromatic amine serve as nucleophiles in coupling reactions:

-

Amide bond formation : Activation with HBTU/HOBt enables coupling with carboxylic acids to generate peptidomimetics .

-

Urea/thiourea synthesis : Reaction with isocyanates or thioisocyanates produces urea/thiourea-linked analogs .

Table 4: Representative Coupling Reactions

| Partner | Activating Agents | Product | Yield |

|---|---|---|---|

| Benzoyl chloride | HBTU, HOBt, DIPEA | 1-(2-(Benzamido)phenyl)piperidine-4-carbonitrile | 55% |

| Phenyl isocyanate | DCM, rt | Urea-linked derivative | 70% |

Functional Group Interconversion

-

Nitrile to amine : Catalytic hydrogenation (H₂, Ra-Ni) reduces the nitrile to a primary amine .

-

Nitrile to tetrazole : Reaction with NaN₃ and NH₄Cl under reflux forms a tetrazole ring, enhancing bioactivity .

Electrophilic Substitution on the Aromatic Ring

The 2-aminophenyl group undergoes electrophilic substitution (e.g., bromination, nitration) at the para position relative to the amine. For example:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its structural characteristics allow it to interact with various biological targets.

Anticancer Activity

Research indicates that 1-(2-Aminophenyl)piperidine-4-carbonitrile exhibits significant anticancer properties. It has been shown to induce apoptosis in several cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 15.5 | Apoptosis induction |

| MCF-7 (Breast cancer) | 12.3 | Cell cycle arrest |

| HeLa (Cervical cancer) | 10.0 | Caspase activation |

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Biological Research

This compound is investigated as a probe to study biological pathways and interactions, particularly in the context of inflammation and neurodegenerative diseases. Its ability to modulate signaling pathways makes it a valuable tool in biological research.

Anticancer Mechanisms

A comparative study evaluated the efficacy of this compound against other derivatives in inhibiting tumor growth in xenograft models of breast cancer. The findings highlighted its superior potency in modulating key signaling pathways involved in cancer progression, suggesting its potential as a lead compound for further development.

Synergistic Effects

Recent investigations have explored the synergistic effects of this compound when combined with conventional chemotherapeutics. The combination therapy demonstrated enhanced efficacy and reduced toxicity compared to single-agent therapies, indicating a promising strategy for improving cancer treatment outcomes.

Neuroprotective Properties

In studies focused on neurodegenerative diseases, this compound showed potential neuroprotective effects by inhibiting apoptotic pathways in neuronal cells, thus providing a basis for its application in treating conditions like Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 1-(2-Aminophenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The aminophenyl group can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Piperidine-4-carbonitrile Derivatives

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl group in 1-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile enhances lipophilicity and metabolic stability compared to the aminophenyl group in the target compound .

- Aromatic Diversity : Cp-60 replaces the piperidine ring with a pyridine core, introducing a thioether linkage and furyl group, which broaden π-π stacking and hydrogen-bonding capabilities critical for prion inhibition .

- Functional Flexibility: The picolinoyl group in 1-picolinoylpiperidine-4-carbonitrile improves metal coordination, enabling its use in catalytic systems .

Key Observations :

- Catalytic Efficiency : Nickel-mediated cross-coupling (e.g., ) offers higher yields and milder conditions compared to traditional nucleophilic substitutions.

- Late-Stage Modifications: Compounds like 1-(5-aminopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile () leverage late-stage C–H functionalization, enabling rapid diversification.

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Key Observations :

- Lipophilicity: The trifluoromethyl group increases logP by ~1.7 units compared to the aminophenyl derivative, impacting blood-brain barrier permeability .

- Stability Issues : The target compound’s hygroscopic nature and discontinued status suggest challenges in long-term storage .

Actividad Biológica

1-(2-Aminophenyl)piperidine-4-carbonitrile, with the chemical formula CHN and CAS No. 1267701-48-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Target Interactions

The compound is believed to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. Its structure allows it to potentially modulate the activity of these targets, leading to various therapeutic effects.

Biochemical Pathways

Due to its piperidine framework, this compound may influence several pathways, such as those related to neurotransmission and cell signaling. The presence of the amino group can enhance binding affinity to certain receptors, contributing to its biological efficacy.

Pharmacological Properties

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, a related piperidine compound demonstrated cytotoxicity against hypopharyngeal tumor cells, suggesting that structural modifications can enhance anticancer activity through improved binding interactions with target proteins .

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for maintaining cognitive function . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Piperidine derivatives have shown promising antibacterial and antifungal activities. In vitro studies have reported that compounds structurally related to this compound possess significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The minimum inhibitory concentration (MIC) values for these compounds ranged from low micromolar concentrations, indicating potent antimicrobial properties.

Table 1: Summary of Biological Activities

Q & A

Q. What synthetic strategies are viable for preparing 1-(2-Aminophenyl)piperidine-4-carbonitrile, and how can reaction parameters be optimized?

Methodological Answer: Synthesis of piperidine carbonitriles often involves cyclization, nucleophilic substitution, or Mannich reactions. For example:

- Acid-catalyzed hydrolysis : A related piperidine carbonitrile was synthesized by refluxing precursors in HCl/AcOH for 72 hours, though yields were unspecified .

- Mannich reactions : Phenethylamine hydrochlorides were synthesized with paraformaldehyde and ketones, achieving yields of 87–98% under optimized conditions (e.g., solvent polarity, temperature) .

Key Parameters : - Temperature : Prolonged reflux (≥72 hours) enhances conversion but risks decomposition.

- Catalysts : Acidic conditions (HCl/AcOH) improve cyclization efficiency .

- Solvent : Polar aprotic solvents (e.g., THF, DCM) stabilize intermediates in multi-step syntheses .

Q. Which spectroscopic techniques resolve structural ambiguities in piperidine carbonitriles?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and confirms nitrile positioning, as demonstrated for a fluorophenyl-pyridine carbonitrile .

- NMR : H and C NMR identify amine and nitrile groups. For example, aromatic protons (δ 6.5–7.5 ppm) and nitrile carbons (δ ~120 ppm) are diagnostic. Contradictions between predicted and observed spectra can be resolved by 2D NMR (e.g., HSQC, HMBC) .

- Mass spectrometry : High-resolution MS validates molecular formula (e.g., [M+H] for CHN).

Q. What storage conditions ensure stability for piperidine carbonitriles?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .

- Purity : ≥95% purity minimizes degradation byproducts; batch-specific certificates of analysis (CoA) are critical .

- Solubility : Lyophilize or store in anhydrous DMSO for long-term stability in biological assays .

Advanced Research Questions

Q. How can regioselectivity challenges in piperidine carbonitrile amination be addressed?

Methodological Answer:

- Catalyst design : Transition-metal catalysts (e.g., Pd/Cu) enable selective C–N bond formation. For example, Mannich reactions with paraformaldehyde showed high regioselectivity for secondary amines .

- Solvent optimization : Non-polar solvents (e.g., toluene) favor thermodynamic control, while DMF stabilizes charged intermediates for kinetic selectivity .

- Protecting groups : Use Boc or Cbz groups to direct amination to the 2-aminophenyl moiety .

Q. What computational/experimental approaches elucidate biological binding mechanisms?

Methodological Answer:

Q. How to reconcile discrepancies between predicted and observed physicochemical properties?

Methodological Answer:

- Thermodynamic profiling : Compare experimental (DSC for melting points) and computational (COSMO-RS for solubility) data. Adjust force fields in simulations if deviations exceed 10% .

- Batch analysis : Purity discrepancies (e.g., HPLC vs. NMR) require orthogonal validation (e.g., elemental analysis) .

- Solvent effects : Re-evaluate logP calculations using experimentally determined partition coefficients (e.g., shake-flask method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.